molecular formula C21H24N2O3 B2912649 3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide CAS No. 954627-89-5

3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide

Cat. No.: B2912649
CAS No.: 954627-89-5
M. Wt: 352.434
InChI Key: FXSAIDBNUJLKEO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide is a synthetic organic compound with a complex structure It features a methoxyphenyl group, a phenylpyrrolidinyl moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.

    Synthesis of the Phenylpyrrolidinyl Moiety: The phenylpyrrolidinyl group is synthesized through a series of reactions, including cyclization and functional group modifications.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the phenylpyrrolidinyl moiety under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide exhibits unique structural features that contribute to its distinct chemical and biological properties. These include the specific arrangement of functional groups and the presence of the phenylpyrrolidinyl moiety, which may enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-10-7-16(8-11-19)9-12-20(24)22-14-17-13-21(25)23(15-17)18-5-3-2-4-6-18/h2-8,10-11,17H,9,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSAIDBNUJLKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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